Roburic Acid
Description
Properties
IUPAC Name |
3-[(1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(2)22-12-16-30(8)24(28(22,6)15-13-25(31)32)10-9-23-26-21(4)20(3)11-14-27(26,5)17-18-29(23,30)7/h9,20-22,24,26H,1,10-18H2,2-8H3,(H,31,32)/t20-,21+,22+,24-,26+,27-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPYCVULPFKBOG-CSHKLQQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(=C)C)C)C2C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)[C@@H]2[C@H]1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318071 | |
| Record name | Roburic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-81-3 | |
| Record name | Roburic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roburic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Natural Sources of Roburic Acid: A Technical Guide for Researchers
Abstract
Roburic acid, a tetracyclic triterpenoid, has garnered significant interest within the scientific community for its potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes quantitative data on its occurrence, details experimental protocols for its isolation, and visualizes key signaling pathways and experimental workflows to facilitate further research and development.
Introduction
This compound is a naturally occurring tetracyclic triterpenoid compound that was first isolated from oak galls.[1][2][3] It has since been identified in various plant species, notably within the Gentiana genus.[1][2][3][4] Preclinical studies have demonstrated its potential as a therapeutic agent due to its ability to modulate key inflammatory and oncogenic signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][4] This guide aims to consolidate the current knowledge on the natural origins of this compound to support its further investigation and potential clinical application.
Natural Sources of this compound
The primary documented natural sources of this compound are oak galls and plants belonging to the Gentiana genus.
-
Oak Galls: Oak galls are abnormal growths on oak trees caused by insects, primarily wasps of the Cynips genus.[2][3] These galls are rich in various phytochemicals, and while they are the original reported source of this compound, quantitative data on its concentration in oak galls is not widely available in current literature. Research on the chemical composition of oak galls has predominantly focused on phenolic compounds such as gallic acid and tannic acid.
-
Gentiana Species: Several species of the Gentiana genus are known to produce this compound. The most cited sources are:
-
Gentiana macrophylla (Large Leaf Gentian): The roots of this plant have been identified as a significant source of this compound.[1][2][5] This species is used in traditional Chinese medicine.
-
Gentiana dahurica : This species is another member of the Gentiana family reported to contain this compound.[1][2][3]
-
Data Presentation: Quantitative Analysis
The following table summarizes the available quantitative data for this compound content in its natural sources. It is important to note that the concentration of secondary metabolites in plants can vary based on factors such as geographic location, climate, and harvesting time.
| Plant Source | Plant Part | Compound | Concentration (% w/w) | Analytical Method | Reference |
| Gentiana macrophylla | Root | This compound | 0.0031% | HPLC | [6] |
| Quercus spp. (Oak Galls) | Gall | This compound | Data Not Available | - | - |
Experimental Protocols
The following protocols are generalized methods for the extraction and isolation of triterpenoids, including this compound, from plant materials. These should be adapted and optimized based on the specific plant matrix and target compound.
General Extraction of Triterpenoids from Gentiana macrophylla Roots
This protocol outlines a common procedure for obtaining a crude extract enriched with triterpenoids.
-
Preparation of Plant Material:
-
Air-dry the roots of Gentiana macrophylla at room temperature until a constant weight is achieved.
-
Grind the dried roots into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered root material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.
-
Alternatively, perform Soxhlet extraction with ethanol for 6-8 hours for a more exhaustive extraction.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.
-
Isolation and Purification by Column Chromatography
This protocol describes a general approach to isolate this compound from the crude extract.
-
Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pack a glass column with the silica gel slurry.
-
-
Sample Loading:
-
Adsorb the crude ethanolic extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.
-
Carefully load the dried sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate in a stepwise or gradient manner. A typical gradient could be:
-
100% n-hexane
-
n-hexane:ethyl acetate (9:1, 8:2, 7:3, 1:1, v/v)
-
100% ethyl acetate
-
ethyl acetate:methanol (9:1, v/v)
-
-
Collect fractions of a fixed volume (e.g., 25 mL or 50 mL).
-
-
Fraction Analysis and Purification:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3, v/v).
-
Visualize the spots on the TLC plates by spraying with a solution of 10% sulfuric acid in ethanol followed by heating. Triterpenoids typically appear as purple or brown spots.
-
Pool the fractions containing the compound of interest (this compound).
-
Further purify the pooled fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical in inflammation and cancer.
Caption: this compound's inhibition of NF-κB and MAPK signaling.
Experimental Workflow for Isolation
The following diagram illustrates a general workflow for the isolation of this compound from a plant source.
Caption: General workflow for this compound isolation.
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory and anticancer activities. The primary natural sources identified are oak galls and the roots of Gentiana species, particularly G. macrophylla. While quantitative data for oak galls remains elusive, the presence of this compound in Gentiana roots is confirmed. The provided experimental protocols and workflows offer a foundational guide for researchers aiming to isolate and study this compound. Further research is warranted to explore other potential natural sources, optimize isolation techniques, and fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Phytochemical Profiling and Biological Activities of Quercus sp. Galls (Oak Galls): A Systematic Review of Studies Published in the Last 5 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oak gall wasp infections of Quercus robur leaves lead to profound modifications in foliage photosynthetic and volatile emission characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Roburic Acid (CAS No. 6812-81-3): A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roburic acid (CAS No. 6812-81-3) is a naturally occurring tetracyclic triterpenoid that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Isolated initially from oak galls and also found in plants of the Gentiana species, this compound has demonstrated promising anti-inflammatory, anticancer, and bone-protective effects.[2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, established biological activities, and underlying molecular mechanisms. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.
Physicochemical Properties
This compound is a lipophilic molecule with a molecular formula of C₃₀H₄₈O₂ and a molecular weight of 440.7 g/mol .[4][5] Its structural complexity, featuring multiple functional groups, contributes to its reactivity and solubility in various organic solvents.[4] While insoluble in water, it is soluble in solvents such as dimethyl sulfoxide (DMSO), methanol, chloroform, petroleum ether, n-hexane, and ethyl acetate.[6][7][8]
| Property | Value | Reference |
| CAS Number | 6812-81-3 | [4] |
| Molecular Formula | C₃₀H₄₈O₂ | [4][5] |
| Molecular Weight | 440.7 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6][8] |
| Melting Point | >181°C (decomposes) | [6][8] |
| Boiling Point | 528.5 ± 49.0 °C (Predicted) | [6] |
| Solubility | Insoluble in water; Soluble in DMSO (≥44.1 mg/mL), methanol, chloroform, petroleum ether, n-hexane, ethyl acetate | [6][7][8] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily attributed to its modulation of key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by targeting multiple components of the inflammatory cascade. It has been shown to inhibit cyclooxygenase (COX) enzymes, with IC₅₀ values of 5 µM for COX-1 and 9 µM for COX-2.[9][10] Furthermore, it suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][3] This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[1][3]
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines, particularly colorectal, prostate, and pancreatic cancer.[2] It primarily acts through an antiproliferative mechanism rather than direct cytotoxicity.[2][11] this compound has been shown to directly bind to Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammation and cancer progression, thereby inhibiting the TNF-α-induced activation of the NF-κB pathway.[2][12] This leads to the downregulation of anti-apoptotic proteins and cell cycle arrest at the G0/G1 phase.[1] In lung cancer cells, this compound has been found to inhibit metastasis and induce autophagy, potentially through the activation of the PPARγ signaling pathway.[13]
| Cell Line | Cancer Type | IC₅₀ (µM) - 24h | IC₅₀ (µM) - 72h | Assay | Reference |
| DLD-1 | Colorectal Adenocarcinoma | Most sensitive | ~25 | MTT, Neutral Red, Crystal Violet | [11][14] |
| HT-29 | Colorectal Adenocarcinoma | Less sensitive than DLD-1 | Most sensitive | MTT, Neutral Red, Crystal Violet | [11][14] |
| HCT-116 | Colorectal Carcinoma | Moderately sensitive | ~40 | MTT, Neutral Red, Crystal Violet | [11][14] |
| PC-3 | Prostatic Adenocarcinoma | Less sensitive | - | MTT | [11] |
| BxPC-3 | Pancreatic Adenocarcinoma | Least sensitive | - | MTT | [11] |
Bone Protective Effects
This compound has also been shown to attenuate osteoclastogenesis and bone resorption by targeting RANKL-induced intracellular signaling pathways, suggesting its potential in treating bone loss-related diseases.[1][9]
Signaling Pathways Modulated by this compound
Inhibition of NF-κB and MAPK Signaling Pathways
A primary mechanism of this compound's anti-inflammatory and anticancer effects is its ability to inhibit the NF-κB and MAPK signaling pathways.[1][2] In response to inflammatory stimuli like LPS or TNF-α, this compound prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][3] It also inhibits the phosphorylation of key MAPK proteins, p38 and JNK.[1]
Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.
PPARγ Signaling Pathway in Lung Cancer
In lung cancer cells, this compound has been suggested to exert its anti-metastatic and pro-autophagic effects through the modulation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway.[13] It was observed that this compound treatment increased the expression of PPARγ and its downstream target PTEN, while decreasing the phosphorylation of Akt.[13]
Caption: Proposed mechanism of this compound via the PPARγ pathway in lung cancer.
Experimental Protocols
The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assays (MTT, Crystal Violet)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Crystal Violet Assay:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash with water and air dry.
-
Solubilize the stain with 30% acetic acid and measure the absorbance at 590 nm.
-
Western Blot Analysis
-
Cell Lysis: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) kit.
-
NF-κB Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1-4 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
Experimental Workflow for Investigating Anticancer Effects
Caption: A typical experimental workflow for evaluating the anticancer potential of this compound.
Conclusion and Future Directions
This compound is a promising natural compound with well-documented anti-inflammatory and anticancer properties. Its ability to modulate key signaling pathways, particularly the NF-κB and MAPK pathways, makes it an attractive candidate for further drug development. Future research should focus on in vivo efficacy and safety studies, as well as pharmacokinetic and pharmacodynamic profiling, to fully elucidate its therapeutic potential. The detailed information provided in this guide serves as a valuable resource for scientists and researchers dedicated to advancing this compound from a promising lead compound to a potential clinical candidate.
References
- 1. biochemjournal.com [biochemjournal.com]
- 2. Anticancer Activity of this compound: In Vitro and In Silico Investigation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 6812-81-3: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C30H48O2 | CID 12315005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | 6812-81-3 [chemicalbook.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anticancer Activity of this compound: In Vitro and In Silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits lung cancer metastasis and triggers autophagy as verified by network pharmacology, molecular docking techniques and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Roburic Acid: A Technical Guide to its Bioactivity and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roburic acid, a tetracyclic triterpenoid originally isolated from oak galls and also found in plants like Gentiana macrophylla, is emerging as a significant natural compound with a spectrum of pharmacological activities.[1][2] This technical review provides an in-depth analysis of the current scientific literature on this compound, focusing on its potent anti-inflammatory, anti-cancer, and bone-protective effects. We present a comprehensive summary of its quantitative biological data, detailed experimental methodologies for key assays, and a visual exploration of its molecular mechanisms through signaling pathway diagrams. This guide is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent.
Introduction
This compound (C₃₀H₄₈O₂) is a naturally occurring 3,4-secoursane-type triterpene.[1] Historically used in traditional medicine, it has recently garnered scientific attention for its diverse biological activities.[2] Extensive research has identified its role in modulating key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, positioning it as a promising candidate for drug discovery in oncology and inflammatory diseases.[2][3] This document synthesizes the existing literature, presenting its known biological effects, mechanisms of action, and the experimental frameworks used to elucidate them.
Quantitative Biological Data
The biological efficacy of this compound has been quantified across various experimental models. The following tables summarize the key inhibitory concentrations (IC₅₀) and other quantitative metrics reported in the literature.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | Incubation Time | IC₅₀ (µM) | Reference |
| HCT-116 | Colorectal | MTT | 72h | 15.2 | [4] |
| HT-29 | Colorectal | MTT | 72h | 8.25 | [4] |
| DLD-1 | Colorectal | MTT | 72h | 10.98 | [4] |
| PC-3 | Prostate | MTT | 72h | 15.91 | [4] |
| BxPC-3 | Pancreatic | MTT | 72h | 14.16 | [4] |
| A549 | Lung | MTT | 48h | Approx. 20-40 | [3] |
| H1299 | Lung | MTT | 48h | Approx. 20-40 | [3] |
| PC-3 | Prostate | Cell Viability | 72h | Approx. 10 | [5] |
| DU145 | Prostate | Cell Viability | 72h | Approx. 15 | [5] |
| LNCaP | Prostate | Cell Viability | 72h | Approx. 20 | [5] |
Table 2: Anti-Inflammatory Activity of this compound
| Cell Line | Stimulant | Measured Effect | Assay | IC₅₀ / Inhibition | Reference |
| RAW 264.7 | LPS (200 ng/mL) | Nitric Oxide (NO) Production | Griess Assay | ~15 µM | [3][6] |
| RAW 264.7 | LPS (200 ng/mL) | IL-6 Production | ELISA | Significant inhibition at 5, 10, 20 µM | [6] |
| N/A | Purified Enzyme | COX-1 Inhibition | Enzyme Assay | 5 µM | |
| N/A | Purified Enzyme | COX-2 Inhibition | Enzyme Assay | 9 µM |
Table 3: Effect on Osteoclastogenesis
| Cell Type | Stimulant | Measured Effect | Inhibition | Reference |
| Bone Marrow Macrophages (BMMs) | RANKL | TRAP-positive multinucleated cells | Dose-dependent inhibition (1-10 µM) | [1][4] |
| Bone Marrow Macrophages (BMMs) | RANKL | F-actin ring formation | Mitigated at 1-10 µM | [1][4] |
| Bone Marrow Macrophages (BMMs) | RANKL | Hydroxyapatite resorption | Mitigated at 1-10 µM | [4] |
Mechanisms of Action & Signaling Pathways
This compound exerts its effects by intervening in critical intracellular signaling pathways. Its primary mechanisms involve the direct inhibition of inflammatory cytokines and the subsequent suppression of downstream signaling cascades that govern inflammation, cell survival, and proliferation.
Anti-Inflammatory and Anti-Cancer Mechanisms
A primary mechanism of this compound is its ability to directly bind to Tumor Necrosis Factor-alpha (TNF-α). This interaction physically blocks TNF-α from binding to its receptor (TNF-R1), representing a critical upstream intervention point in the inflammatory cascade. By preventing this initial binding, this compound effectively halts the activation of the canonical NF-κB and MAPK pathways.
NF-κB Pathway Inhibition: In unstimulated cells, the transcription factor NF-κB (a heterodimer, typically of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it promotes the expression of genes involved in inflammation, survival, and proliferation (e.g., XIAP, Mcl-1, Survivin, IL-6). This compound inhibits the TNF-induced phosphorylation of the IKK complex (IKKα/β), IκBα, and the p65 subunit of NF-κB.[7] This prevents IκBα degradation and keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of its target genes.[7]
MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) pathway is another pro-inflammatory signaling cascade activated by stimuli like Lipopolysaccharide (LPS). This pathway involves a series of protein kinases that phosphorylate and activate one another. Key members include p38 and c-Jun N-terminal kinase (JNK). Activation of these kinases leads to the production of inflammatory mediators like nitric oxide (NO) and IL-6. This compound has been shown to inhibit the phosphorylation, and thus the activation, of both p38 and JNK in LPS-stimulated macrophages, contributing to its anti-inflammatory effects.[3]
PPARγ Pathway in Lung Cancer: In lung cancer cells, this compound has been found to inhibit cell proliferation and metastasis by activating the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway.[3] Activated PPARγ can upregulate the expression of the tumor suppressor PTEN. PTEN, in turn, inhibits the pro-survival PI3K/Akt signaling pathway, leading to decreased cell growth and proliferation.[3]
References
- 1. This compound attenuates osteoclastogenesis and bone resorption by targeting RANKL-induced intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Suppresses NO and IL-6 Production via Targeting NF-κB and MAPK Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Roburic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roburic acid, a tetracyclic triterpenoid found in plants such as Gentiana macrophylla, has garnered significant interest for its anti-inflammatory and potential anti-cancer properties.[1][2] Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analytical quantification of this compound.
While a specific, publicly available, validated analytical method exclusively for this compound is not widely documented, this guide presents a robust High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection method adapted from a validated protocol for similar triterpenoids.[3] This method can serve as a strong starting point for the development and validation of a dedicated this compound quantification assay. Additionally, this document outlines the key signaling pathways modulated by this compound, providing context for its biological activity.
Analytical Method: HPLC-PDA for Triterpenoid Quantification
This method is adapted from a validated protocol for the quantification of various triterpenoids in plant extracts and is suitable for the analysis of this compound due to the structural similarities among this class of compounds.[3]
Experimental Protocol
1. Sample Preparation (from Plant Material)
-
Grinding: Grind dried plant material (e.g., roots of Gentiana macrophylla) to a fine powder (e.g., 40 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 50 mL of methanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Solution Preparation:
-
Dissolve the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 30 70 20 10 90 25 10 90 | 30 | 30 | 70 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as triterpenoids like this compound typically lack a strong chromophore, detection at lower wavelengths is necessary).
-
Injection Volume: 10 µL
3. Standard Preparation
-
Stock Solution: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a concentration range that brackets the expected concentration in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Data Presentation: Method Validation Parameters (Adapted)
The following table summarizes the typical validation parameters that should be established for a robust quantitative method, based on a similar validated method for triterpenoids.[3][4][5]
| Parameter | Specification | Typical Value |
| Linearity | ||
| Range | Concentration range over which the method is linear | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | A measure of the goodness of fit of the calibration curve | > 0.999 |
| Precision | ||
| Intra-day Precision (RSD%) | Variation within the same day | < 2% |
| Inter-day Precision (RSD%) | Variation between different days | < 3% |
| Accuracy | ||
| Recovery (%) | The percentage of the true amount of analyte recovered | 95 - 105% |
| Sensitivity | ||
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy | ~0.3 µg/mL |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, particularly its anti-inflammatory and anti-cancer activities, by modulating key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammation and cell survival.[1][2] It has been reported to directly target Tumor Necrosis Factor-alpha (TNF-α), preventing its interaction with its receptor (TNFR) and thereby blocking the downstream activation of the NF-κB cascade.[1]
Caption: this compound inhibits the NF-κB signaling pathway by targeting TNF-α.
Modulation of the MAPK Signaling Pathway
This compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.[6] By interfering with upstream signals, this compound can suppress the phosphorylation of key MAPK proteins like p38 and JNK, leading to a reduction in inflammatory responses.
Caption: this compound modulates the MAPK signaling pathway, inhibiting inflammatory responses.
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.
Caption: General workflow for the quantification of this compound from plant material.
Conclusion
The analytical method and protocols detailed in this document provide a comprehensive framework for the quantification of this compound. While the HPLC-PDA method is adapted from a validated protocol for similar triterpenoids, it offers a reliable starting point for researchers. It is recommended that any laboratory implementing this method conduct its own validation to ensure it meets the specific requirements of their application. The provided information on the signaling pathways modulated by this compound offers valuable context for its biological investigation and potential therapeutic applications.
References
- 1. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jbclinpharm.org [jbclinpharm.org]
Application of Roburic Acid in Drug Discovery: A Guide for Researchers
Introduction: Roburic acid, a tetracyclic triterpenoid originally isolated from oak galls, is emerging as a promising candidate in drug discovery with demonstrated anti-inflammatory and anti-cancer properties.[1][2] This naturally occurring compound has been shown to modulate key signaling pathways involved in tumorigenesis and inflammation, making it a molecule of significant interest for therapeutic development. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the potential of this compound.
Application Notes
This compound has shown potential in several therapeutic areas, primarily focusing on oncology and inflammatory diseases. Its mechanism of action often involves the inhibition of critical cellular signaling pathways.
Anti-Cancer Applications:
This compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of colorectal, prostate, pancreatic, and lung origin.[3][4][5] Its primary anti-cancer mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are crucial for cancer cell survival, proliferation, and inflammation-driven tumor progression.[2][3] Studies have shown that this compound can directly interact with Tumor Necrosis Factor-α (TNF-α), preventing its binding to its receptor and subsequent activation of downstream pro-survival pathways.[3][6] Furthermore, this compound has been found to down-regulate the expression of anti-apoptotic proteins such as Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[5][7] In combination with conventional chemotherapeutic agents like docetaxel, this compound has demonstrated synergistic effects in inhibiting prostate cancer cell growth.[5][7]
Anti-Inflammatory Applications:
The anti-inflammatory properties of this compound are well-documented and are closely linked to its anti-cancer activities.[1] It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in macrophage cell lines.[8] This suppression is achieved by blocking the IKK/IκB/NF-κB and MAPK (p38 and JNK) signaling pathways.[1][8] By inhibiting these pathways, this compound effectively reduces the inflammatory response, suggesting its potential use in the treatment of chronic inflammatory diseases.
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound in various cancer cell lines, demonstrating its dose-dependent inhibitory effects.
Table 1: IC50 Values of this compound in Human Cancer and Non-Malignant Cell Lines after 24h and 72h Treatment (MTT Assay) [3]
| Cell Line | Tissue of Origin | 24h IC50 (µM) | 72h IC50 (µM) |
| DLD-1 | Colorectal Cancer | 23.5 ± 2.1 | 15.8 ± 1.5 |
| HCT-116 | Colorectal Cancer | 28.7 ± 3.4 | 19.4 ± 2.3 |
| HT-29 | Colorectal Cancer | 35.1 ± 4.2 | 12.9 ± 1.1 |
| PC-3 | Prostate Cancer | 45.6 ± 5.5 | 25.3 ± 3.0 |
| BxPC-3 | Pancreatic Cancer | 52.3 ± 6.3 | 28.9 ± 3.5 |
| WI-38 | Normal Lung Fibroblast | > 100 | 48.7 ± 5.8 |
| CCD-841 CoN | Normal Colon Epithelium | > 100 | 55.2 ± 6.6 |
Table 2: IC50 Values of this compound in Human Colorectal Cancer Cell Lines (Crystal Violet Assay) [3]
| Cell Line | 24h IC50 (µM) | 72h IC50 (µM) |
| DLD-1 | 25.1 ± 2.5 | 18.2 ± 1.9 |
| HCT-116 | 31.4 ± 3.7 | 21.1 ± 2.5 |
| HT-29 | 38.9 ± 4.6 | 14.5 ± 1.7 |
Key Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's biological activities.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells/ml and incubate for 24 hours.[5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Crystal Violet Assay
This assay is used to determine cell number and viability by staining the DNA of adherent cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Crystal violet solution (0.5% in 20% methanol)
-
Phosphate-buffered saline (PBS)
-
Destaining solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
After the incubation period, wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well for 10 minutes.
-
Remove the methanol and add 50 µL of crystal violet solution to each well. Incubate for 15 minutes at room temperature.
-
Wash the plate with water to remove excess stain.
-
Air dry the plate.
-
Add 100 µL of destaining solution to each well and incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at a wavelength between 540 and 590 nm.[3]
Bromodeoxyuridine (BrdU) Incorporation Assay
This assay measures DNA synthesis and is a direct indicator of cell proliferation.
Materials:
-
12-well plates with sterile coverslips
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme)
-
Detection reagents (if necessary)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells onto sterile coverslips in 12-well plates at a density of 30,000 cells per well and incubate for 24 hours.[3]
-
Treat the cells with this compound at desired concentrations (e.g., 0.5 x IC50 and IC50) for 48 hours.[3]
-
Add BrdU labeling reagent to the culture medium and incubate for a specific period (e.g., 2-24 hours) to allow incorporation into newly synthesized DNA.
-
Wash the cells with PBS and fix them with a fixing/denaturing solution.
-
Incubate with an anti-BrdU antibody.
-
Wash the cells and add the appropriate detection reagents.
-
Analyze the cells using a fluorescence microscope to count BrdU-positive cells or a microplate reader to quantify the signal.
-
Express the results as the percentage of BrdU-positive cells.[3]
NF-κB Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB.
Materials:
-
NF-κB luciferase reporter cells
-
White-walled 96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
TNF-α (or another NF-κB activator)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed NF-κB reporter cells into white-walled 96-well plates at a density of approximately 10,000 cells per well and incubate overnight.[3]
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.5–20 μM) for 1 hour.[3]
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for an additional 6 hours.[3]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in cancer cells.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. biochemjournal.com [biochemjournal.com]
- 2. Anticancer Activity of this compound: In Vitro and In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits lung cancer metastasis and triggers autophagy as verified by network pharmacology, molecular docking techniques and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of this compound in combination with docetaxel on human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound Suppresses NO and IL-6 Production via Targeting NF-κB and MAPK Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
roburic acid stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of roburic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A: Solid this compound should be stored in a tightly sealed container at 4°C for short-term storage and -20°C for long-term storage.[1] It is crucial to protect it from moisture and light. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Q2: How should I store solutions of this compound?
A: For solutions prepared in DMSO, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Always use freshly prepared solutions whenever possible for optimal results.
Q3: What solvents are suitable for dissolving this compound?
A: this compound is soluble in organic solvents such as DMSO (at 33.33 mg/mL with warming), methanol, and chloroform. It is insoluble in water.[1] For cell culture experiments, a stock solution in DMSO is typically prepared and then further diluted in the culture medium to the desired final concentration.[2]
Q4: Is this compound sensitive to light?
A: Yes, exposure to light can potentially lead to degradation. Therefore, it is recommended to store both solid this compound and its solutions in light-protected containers (e.g., amber vials) or by wrapping the container with aluminum foil.
Q5: What are the potential signs of this compound degradation?
A: Degradation may be indicated by a change in the physical appearance of the solid, such as discoloration or clumping. For solutions, precipitation or a change in color may suggest degradation. It is recommended to use analytical techniques like HPLC to assess the purity and integrity of the compound if degradation is suspected.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Difficulty Dissolving this compound | - Inappropriate solvent.- Insufficient mixing or temperature.- Compound has degraded. | - Ensure the use of a recommended solvent like DMSO, methanol, or chloroform.- Gentle warming (up to 60°C) and sonication can aid in dissolution in DMSO.[1]- If solubility issues persist, consider using a fresh stock of the compound. |
| Precipitation in Cell Culture Medium | - Low solubility of this compound in aqueous media.- High final concentration of the compound. | - Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity and improve solubility.- Prepare a more dilute stock solution to minimize the volume of DMSO added to the medium.- Vortex the final solution well before adding it to the cells. |
| Inconsistent Experimental Results | - Degradation of this compound stock solution.- Repeated freeze-thaw cycles of the stock solution. | - Always use freshly prepared solutions or properly stored aliquots.- Avoid repeated freezing and thawing of the stock solution by preparing single-use aliquots. |
| Potential for Compound Inactivation | - Interaction with incompatible materials. | - Use glass or polypropylene containers for storage and preparation of this compound solutions.- Avoid contact with strong oxidizing agents and highly acidic or basic conditions unless part of a specific experimental protocol. |
Stability and Storage Conditions
The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 4°C | Short-term | Tightly sealed, protected from light and moisture. |
| -20°C | Long-term | Tightly sealed, protected from light and moisture, preferably under inert atmosphere. | |
| Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles, protect from light.[1] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles, protect from light.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. For a 10 mM solution, this would be approximately 4.41 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming up to 60°C can be applied to aid dissolution.[1]
-
Once dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound to understand its stability profile under various stress conditions. This is a generalized protocol and should be adapted based on the specific analytical methods available.
Objective: To identify potential degradation products and degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Methanol or other suitable solvent
-
HPLC system with a suitable detector (e.g., PDA or MS)
-
C18 HPLC column
-
pH meter
Procedure:
-
Preparation of Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
For each stress condition, mix the this compound stock solution with the respective stressor solution. A control sample with the solvent alone should also be prepared.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Mix the this compound solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products using techniques like mass spectrometry (MS) if available.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: this compound inhibits the NF-κB signaling pathway by targeting TNF-α.[3][4][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effect of this compound in combination with docetaxel on human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth [frontiersin.org]
- 4. This compound Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Roburic Acid Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of roburic acid. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for crystallization?
A1: this compound is a tetracyclic triterpenoid. Its key properties for crystallization include its appearance as a white crystalline powder and its solubility profile. It is insoluble in water but soluble in various organic solvents such as dimethyl sulfoxide (DMSO), methanol, chloroform, petroleum ether, n-hexane, and ethyl acetate.[1][2][3] This information is critical for selecting an appropriate solvent system.
Q2: I am not getting any crystals. What are the common reasons for crystallization failure?
A2: Failure to obtain crystals can stem from several factors:
-
The solution may not be supersaturated: This is the most common reason. Either too much solvent was used, or the concentration of this compound is too low.[4]
-
The cooling process is too rapid: Fast cooling can inhibit crystal nucleation and growth.[5]
-
The presence of impurities: Certain impurities can inhibit crystallization.
-
Inappropriate solvent system: The chosen solvent may be too good a solvent, preventing the compound from precipitating.
Q3: My attempt to crystallize this compound resulted in an oil instead of crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6] To address this, you can:
-
Add more solvent: This can keep the compound dissolved at a lower temperature.
-
Slow down the cooling rate: Allow the solution to cool more gradually to room temperature before further cooling in an ice bath.
-
Change the solvent system: A solvent in which this compound is slightly less soluble might be more effective.
-
Scratch the inside of the flask: This can provide a nucleation site for crystal growth.[7]
Q4: The yield of my this compound crystals is very low. How can I improve it?
A4: A low yield can be due to:
-
Using too much solvent: This will result in a significant portion of the this compound remaining in the mother liquor.[4]
-
Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
-
Loss during filtration: Be careful during the transfer and washing of the crystals to minimize loss.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the crystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form after cooling | - Solution is not supersaturated (too much solvent). - Cooling is too fast. - Presence of inhibitory impurities. | - Evaporate some of the solvent to increase the concentration. - Allow the solution to cool more slowly to room temperature before placing it in a cold bath. - Try scratching the inner surface of the flask with a glass rod to induce nucleation. - Add a seed crystal of this compound if available. - Re-purify the crude this compound to remove impurities. |
| An oil forms instead of crystals ("oiling out") | - The melting point of this compound in the chosen solvent is below the temperature of precipitation. - The solution is too concentrated. - Rapid cooling. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Consider using a different solvent or a solvent mixture. - Ensure a very slow cooling rate. |
| Crystals are very small or needle-like | - Rapid crystallization. - High degree of supersaturation. | - Decrease the rate of cooling. - Use a slightly larger volume of solvent to reduce the level of supersaturation. - Consider a different crystallization technique, such as vapor diffusion, which often yields larger, better-quality crystals. |
| Low recovery of crystalline material | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature filtration before crystallization is complete. - Crystals are too soluble in the washing solvent. | - Concentrate the mother liquor and attempt a second crystallization. - Ensure the solution has been adequately cooled for a sufficient period. - Use a minimal amount of ice-cold washing solvent. |
| Colored impurities in the final crystals | - Impurities from the starting material or reaction byproducts. | - Use activated charcoal to decolorize the solution before filtration (use sparingly to avoid adsorbing the desired product). - Perform a recrystallization of the obtained crystals. |
Experimental Protocols
Below are detailed methodologies for common crystallization techniques that can be adapted for this compound based on its known solubility.
Protocol 1: Slow Evaporation Crystallization
This method is suitable when a volatile solvent in which this compound is soluble is used.
Methodology:
-
Dissolve the crude this compound in a suitable volatile solvent (e.g., chloroform or ethyl acetate) at room temperature to create a near-saturated solution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial or beaker.
-
Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.[8][9]
-
Place the container in an undisturbed location at a constant temperature.
-
Monitor the setup over several days for the formation of crystals.
Troubleshooting Workflow for Slow Evaporation
References
- 1. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 2. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. benchwise.wordpress.com [benchwise.wordpress.com]
- 8. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 9. Slow Evaporation Method [people.chem.umass.edu]
Technical Support Center: Optimizing HPLC Conditions for Roburic Acid Analysis
Welcome to the technical support center for the HPLC analysis of roburic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC column selection for this compound analysis?
A1: For the analysis of this compound, a tetracyclic triterpenoid, a reversed-phase C18 column is a common and effective starting point. Columns with high carbon loading and good end-capping are recommended to minimize interactions with residual silanols. For potentially better resolution of structurally similar triterpenoids, a C30 column can also be considered.
Q2: What mobile phase composition is recommended for the analysis of this compound?
A2: A typical mobile phase for the reversed-phase HPLC analysis of this compound consists of a mixture of acetonitrile or methanol and water. Due to the acidic nature of this compound, the addition of a small amount of an acid modifier to the mobile phase is crucial for obtaining sharp, symmetrical peaks. Commonly used modifiers include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). An isocratic elution with a high percentage of the organic solvent is often a good starting point, followed by gradient elution for more complex samples.
Q3: What is the optimal detection wavelength for this compound?
A3: this compound, like many triterpenoids, lacks a strong chromophore, which can make UV detection challenging. Detection at low wavelengths, typically between 205-210 nm, is often employed to increase sensitivity. However, it is important to use high-purity solvents to minimize baseline noise at these wavelengths. If sensitivity is a significant issue, alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be considered.
Q4: How can I improve the solubility of this compound for HPLC analysis?
A4: this compound is reported to be soluble in chloroform and slightly soluble in methanol. For HPLC analysis, it is recommended to dissolve the standard and samples in the initial mobile phase composition or a solvent with a slightly weaker elution strength to ensure good peak shape. If solubility in the mobile phase is low, using a small amount of a stronger, miscible organic solvent like methanol or acetonitrile to dissolve the sample before dilution with the mobile phase can be effective. Sonication may also aid in dissolution.
Q5: What are some common causes of peak tailing when analyzing this compound?
A5: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase, particularly with exposed silanol groups on the silica support.[1][2][3][4][5] To mitigate this, ensure the mobile phase pH is sufficiently low (by adding an acid modifier) to keep the this compound in its protonated form.[1][2] Using a well-end-capped column or a column specifically designed for the analysis of acidic compounds can also significantly improve peak shape.[3] Other potential causes include column overload, extra-column dead volume, and a mismatch between the sample solvent and the mobile phase.[1][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound in a question-and-answer format.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase.- Mobile phase pH is too high.- Column overload.- Mismatch between sample solvent and mobile phase. | - Add 0.1% formic acid or TFA to the mobile phase.- Use a highly end-capped C18 column.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase. |
| Poor Resolution/Co-elution | - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Isocratic elution is not providing enough separation power. | - Optimize the organic solvent-to-water ratio.- Try a different organic solvent (e.g., methanol instead of acetonitrile).- Switch to a C30 column for enhanced shape selectivity.- Implement a shallow gradient elution. |
| Low Sensitivity/Small Peaks | - Low UV absorbance of this compound.- Detection wavelength is not optimal.- Sample concentration is too low. | - Set the detector to a lower wavelength (205-210 nm).- Use high-purity HPLC grade solvents.- Consider using a more sensitive detector like CAD or MS.- Concentrate the sample prior to injection. |
| Baseline Noise or Drift | - Impure solvents, especially at low UV wavelengths.- Inadequate mobile phase degassing.- Column contamination. | - Use high-purity, HPLC-grade solvents.- Degas the mobile phase thoroughly before and during the run.- Flush the column with a strong solvent mixture (e.g., methanol/acetonitrile). |
| Inconsistent Retention Times | - Fluctuations in pump pressure or flow rate.- Changes in mobile phase composition.- Temperature variations. | - Check the HPLC system for leaks and ensure the pump is properly primed.- Prepare fresh mobile phase daily.- Use a column oven to maintain a consistent temperature. |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general methodology for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation
-
Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.
-
Plant Extract Preparation: A general procedure for extracting triterpenoids from plant material involves solvent extraction. A dried and powdered plant sample can be extracted with methanol or a methanol/chloroform mixture, followed by filtration and evaporation of the solvent. The residue is then reconstituted in a suitable solvent for HPLC analysis.
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | 80% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 80% B and equilibrate for 5 minutes. (This is a starting point and should be optimized). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Data Analysis
-
Identify the this compound peak in the chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the working standards.
Visualizations
Troubleshooting Workflow
A logical workflow for troubleshooting common HPLC issues in this compound analysis.
Experimental Workflow for this compound Analysis
A general experimental workflow for the HPLC analysis of this compound.
References
avoiding degradation of roburic acid during experiments
Welcome to the technical support center for roburic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues you may encounter that could indicate degradation of this compound.
| Observation | Potential Cause of Degradation | Recommended Action |
| Reduced biological activity in cell-based assays (e.g., decreased inhibition of NF-κB or MAPK pathways). | Hydrolysis or Oxidation: this compound may be unstable in aqueous cell culture media over long incubation periods, especially at physiological pH and temperature. | - Prepare fresh stock solutions of this compound in an appropriate organic solvent (e.g., DMSO) before each experiment. - Minimize the time the compound is in aqueous media before addition to cells. - Include a positive control with a known stable inhibitor to ensure assay performance. - Consider a time-course experiment to assess the stability of this compound's effect over time. |
| Precipitate formation in aqueous buffers or cell culture media. | Poor Solubility and Aggregation: this compound is poorly soluble in water. Precipitates may not be degradation products but can affect the active concentration and lead to inconsistent results.[1] | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is low (typically <0.5%) but sufficient to maintain solubility. - Use a vortex or sonication to aid dissolution when preparing working solutions. - Visually inspect solutions for any precipitation before use. |
| Change in color of the this compound solution (e.g., yellowing). | Oxidation or Photodegradation: Exposure to air (oxygen) or light, especially UV, can potentially lead to the formation of colored degradation products. | - Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Prepare fresh solutions and avoid long-term storage of working dilutions. |
| Inconsistent results between experimental repeats. | Variable Storage and Handling: Inconsistent thawing/refreezing of stock solutions or prolonged storage at inappropriate temperatures can lead to gradual degradation. | - Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. - Strictly adhere to recommended storage conditions (-20°C or -80°C for solutions).[2] - Ensure consistent handling procedures across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound and its solutions?
A1:
-
Solid this compound: Store in a tightly sealed container at -20°C, protected from light and moisture.[2] this compound is hygroscopic.
-
Stock Solutions (in DMSO): Aliquot into single-use vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] Avoid repeated freeze-thaw cycles.
Q2: How can I prepare a stable working solution of this compound for cell culture experiments?
A2: Prepare a high-concentration stock solution in 100% DMSO. For your experiment, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. The final DMSO concentration in the culture should be kept low (e.g., <0.5%) to avoid solvent toxicity to the cells.
Q3: Is this compound sensitive to pH changes?
Q4: Can I expose this compound solutions to normal laboratory light?
A4: To minimize the risk of photodegradation, it is best practice to protect this compound solutions from light. Use amber vials or cover your tubes and plates with aluminum foil, especially during long incubation periods.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Sterile, filtered pipette tips
-
-
Procedure for 10 mM Stock Solution:
-
Equilibrate this compound powder to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound in a sterile environment. The molecular weight of this compound is 440.7 g/mol .[3]
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Procedure for Working Solution (for Cell Culture):
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution with sterile cell culture medium to the desired final concentration immediately before adding to the cells.
-
Ensure the final DMSO concentration is below the tolerance level for your specific cell line.
-
Protocol 2: Assessment of this compound Activity via NF-κB Reporter Assay
This protocol is adapted for researchers investigating the anti-inflammatory effects of this compound.
-
Cell Seeding:
-
Seed cells (e.g., HEK293T with an NF-κB luciferase reporter plasmid) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
Prepare fresh working solutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with the same final DMSO concentration).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for the desired time (e.g., 6-8 hours).
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for your luciferase assay system.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay or by co-transfection with a constitutively expressed reporter like Renilla luciferase).
-
Visualizations
Caption: Experimental workflow for an NF-κB reporter assay with this compound.
Caption: Simplified NF-κB signaling pathway showing the inhibitory target of this compound.[4][5][6]
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 2. abmole.com [abmole.com]
- 3. This compound | C30H48O2 | CID 12315005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of this compound: In Vitro and In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of this compound: In Vitro and In Silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of this compound: In Vitro and In Silico Investigation [mdpi.com]
Technical Support Center: Roburic Acid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with roburic acid samples. The information provided will help address common issues related to impurities and degradation products encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound samples, particularly using High-Performance Liquid Chromatography (HPLC).
Problem 1: Unexpected Peaks in the Chromatogram
Possible Cause: Presence of co-extracted impurities from the natural source, Gentiana macrophylla.
Solution:
-
Identify Potential Impurities: The most common impurities that are co-extracted with this compound from Gentiana macrophylla are other triterpenoids and organic acids. Based on scientific literature, the following compounds should be considered as potential impurities:
-
Oleanolic Acid
-
Erythrocentauric Acid
-
5-carboxyl-3,4-dihydrogen-1H-2-benzopyran-1-one
-
-
Confirmation of Impurity Identity:
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to determine the molecular weight of the unexpected peaks. Compare the obtained mass with the molecular weights of the potential impurities listed in the table below.
-
Reference Standards: If available, inject reference standards of the suspected impurities to compare their retention times with the unknown peaks in your sample chromatogram.
-
UV-Vis Spectra: A Diode Array Detector (DAD) can provide the UV spectrum of the impurity peak, which can be compared with literature data or reference standards for initial identification.
-
-
Quantification of Impurities: Once identified, quantify the impurities using a validated HPLC method with appropriate reference standards.
Table 1: Potential Co-Extracted Impurities in this compound Samples
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| Oleanolic Acid | C₃₀H₄₈O₃ | 456.7 | Co-extraction from Gentiana macrophylla |
| Erythrocentauric Acid | C₁₀H₈O₅ | 208.17 | Co-extraction from Gentiana macrophylla |
| 5-carboxyl-3,4-dihydrogen-1H-2-benzopyran-1-one | C₁₀H₈O₄ | 192.17 | Co-extraction from Gentiana macrophylla |
Note: The concentration of these impurities can vary depending on the source of the plant material and the extraction and purification methods used. One study on a related Gentiana species found oleanolic acid concentrations to be around 1.82 mg/g of dry weight in the flower.[1]
Problem 2: Appearance of New Peaks in Older Samples or After Stress Testing
Possible Cause: Degradation of the this compound molecule.
Solution:
-
Understand Degradation Pathways: this compound, being a carboxylic acid and a triterpenoid, is susceptible to degradation under certain conditions. The most common degradation pathways are:
-
Hydrolysis: The carboxylic acid group can undergo reactions, especially at high or low pH.
-
Oxidation: The double bonds in the triterpenoid structure are susceptible to oxidation, especially when exposed to air, light, or oxidizing agents.
-
-
Perform Forced Degradation Studies: To identify potential degradation products, a forced degradation study should be conducted. This involves subjecting the this compound sample to various stress conditions:
-
Acidic Hydrolysis: Treat with a mild acid (e.g., 0.1 M HCl) at elevated temperature.
-
Basic Hydrolysis: Treat with a mild base (e.g., 0.1 M NaOH) at elevated temperature.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat.
-
Photodegradation: Expose the sample to UV and visible light.
-
-
Analyze Degradation Products: Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.
Problem 3: Poor Peak Shape (Tailing or Fronting) for this compound or Impurity Peaks
Possible Cause: Issues with the HPLC method or column.
Solution:
-
Check Mobile Phase pH: For acidic compounds like this compound, the pH of the mobile phase is critical. A pH that is too high can cause peak tailing due to the ionization of the carboxylic acid group. Try lowering the pH of the aqueous component of the mobile phase with an acid like formic acid or phosphoric acid.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject.
-
Column Contamination: Impurities from previous injections may accumulate on the column. Flush the column with a strong solvent.
-
Inappropriate Solvent for Sample Dissolution: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I can expect in my this compound sample?
A1: The most common impurities are typically other natural products that are co-extracted from the plant source, Gentiana macrophylla. These can include other triterpenoids like oleanolic acid, as well as other organic compounds such as erythrocentauric acid and 5-carboxyl-3,4-dihydrogen-1H-2-benzopyran-1-one.[2][3]
Q2: How can I tell if a peak in my chromatogram is an impurity or a degradation product?
A2: Impurities are typically present in freshly prepared samples, and their levels should remain relatively constant under proper storage conditions. Degradation products, on the other hand, will increase over time, especially if the sample is not stored correctly or is subjected to stress conditions like heat, light, or extreme pH. To confirm, you can perform a forced degradation study as outlined in the troubleshooting guide.
Q3: What is a stability-indicating HPLC method and why do I need one?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from any impurities, degradation products, or excipients. It is crucial for determining the true purity and stability of your this compound sample.
Q4: What are the ideal storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a well-closed container, protected from light and air. For long-term storage, it is recommended to keep it in a refrigerator or freezer.
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling of this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific instrument and column used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-31 min: Linear gradient back to 70% A, 30% B
-
31-35 min: Hold at 70% A, 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (or DAD for peak purity analysis)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in a mixture of water and acetonitrile (70:30 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for this compound Impurity Analysis.
Caption: Logic for Differentiating Impurity Types.
References
roburic acid quality control and purity assessment
Welcome to the technical support center for roburic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a tetracyclic triterpenoid natural product.[1][2] It is primarily investigated for its anti-inflammatory and anticancer properties.[1][2][3] Research indicates that it can modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), making it a compound of interest in drug discovery and development.[1][3][4][5]
2. What are the typical purity specifications for a this compound reference standard?
Commercial reference standards of this compound typically have a purity of ≥98.0%, as determined by High-Performance Liquid Chromatography (HPLC). It is crucial to obtain a certificate of analysis (CoA) from the supplier for the specific lot being used.
3. How should this compound be stored to ensure its stability?
To maintain its integrity, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Some suppliers recommend shipping the compound on blue ice to ensure it remains at a low temperature during transit. For solutions, especially in DMSO, it is advisable to prepare fresh solutions or store aliquots at -80°C for short-term use to avoid degradation from repeated freeze-thaw cycles.
4. What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), and methanol. It has limited solubility in aqueous solutions. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium.
Troubleshooting Guides
This section addresses common issues that may arise during the quality control and experimental use of this compound.
HPLC Analysis
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Overloading the column with the sample.2. Interaction of the acidic carboxyl group with the stationary phase.3. Contamination of the column or guard column. | 1. Reduce the injection volume or the concentration of the sample.2. Acidify the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxyl group.3. Flush the column with a strong solvent (e.g., isopropanol) or replace the guard column.[6][7] |
| Poor Resolution/Co-elution of Peaks | 1. Inappropriate mobile phase composition.2. Unsuitable column chemistry for triterpenoid separation. | 1. Optimize the mobile phase gradient. A mixture of acetonitrile and water or methanol and water is a good starting point.2. Consider using a C18 or a specialized C30 column, which can provide better resolution for structurally similar triterpenoids.[8] |
| Baseline Noise or Drift | 1. Air bubbles in the system.2. Contaminated mobile phase or detector flow cell.3. Fluctuations in column temperature. | 1. Degas the mobile phase and purge the HPLC system.[6]2. Use fresh, HPLC-grade solvents and flush the detector flow cell.[6]3. Use a column oven to maintain a stable temperature.[6] |
| Irreproducible Retention Times | 1. Poor column equilibration.2. Inconsistent mobile phase preparation.3. Fluctuations in flow rate. | 1. Ensure the column is adequately equilibrated with the mobile phase before each injection.[6]2. Prepare fresh mobile phase for each set of experiments and ensure accurate measurements.3. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
NMR Analysis
| Problem | Potential Cause | Recommended Solution |
| Broad Proton Signal for Carboxylic Acid | Hydrogen bonding and exchange with residual water in the solvent. | This is a characteristic feature of carboxylic acid protons and often appears as a broad singlet between 10-12 ppm.[9] Adding a drop of D₂O will cause the peak to disappear, confirming its identity. |
| Poor Signal-to-Noise Ratio | Insufficient sample concentration. | Prepare a more concentrated sample if solubility allows. Increase the number of scans to improve the signal-to-noise ratio. |
| Presence of Unexpected Peaks | 1. Impurities in the sample.2. Residual solvent from purification. | 1. Compare the spectrum with a certified reference standard. Use 2D NMR techniques like COSY and HSQC to help identify the impurities.2. Identify common laboratory solvents by their characteristic chemical shifts. |
General Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in Aqueous Buffers/Media | Low solubility of this compound in aqueous solutions. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) and is consistent across all experimental conditions.2. Prepare fresh dilutions from the stock solution immediately before use. |
| Inconsistent Biological Activity | 1. Degradation of the compound.2. Variability in cell culture conditions. | 1. Follow proper storage and handling procedures. Avoid repeated freeze-thaw cycles of stock solutions.2. Standardize cell seeding densities, treatment times, and other experimental parameters. |
Experimental Protocols
Purity Assessment by HPLC
This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
Structural Confirmation by NMR
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra for structural confirmation.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (10-12 ppm).[9]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbonyl carbon of the carboxylic acid is expected in the range of 160-180 ppm.[9]
-
Mass Spectrometry Analysis
This protocol provides a general approach for obtaining the mass spectrum of this compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in methanol.
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids to observe the [M-H]⁻ ion.
-
Analysis: Infuse the sample directly or via LC-MS. The expected exact mass can be calculated from the molecular formula C₃₀H₄₈O₂.
Visualizations
Experimental Workflow for Quality Control
Caption: A flowchart illustrating the key steps in the quality control process for this compound.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by potentially interfering with the interaction between TNF-α and its receptor.[10][11]
References
- 1. Anticancer Activity of this compound: In Vitro and In Silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of this compound: In Vitro and In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits lung cancer metastasis and triggers autophagy as verified by network pharmacology, molecular docking techniques and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Frontiers | this compound Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth [frontiersin.org]
- 11. This compound Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Roburic Acid: An In Vivo Anticancer Efficacy Comparison Guide
This guide provides a comparative analysis of the in vivo anticancer effects of roburic acid, focusing on its efficacy in colorectal cancer models. The performance of this compound is compared with established standard-of-care chemotherapeutic agents, oxaliplatin and 5-fluorouracil (5-FU), supported by experimental data from preclinical xenograft studies. This document is intended for researchers, scientists, and professionals in drug development to objectively evaluate the potential of this compound as a therapeutic agent.
Comparative Analysis of In Vivo Efficacy
This compound has demonstrated significant tumor growth inhibition in colorectal cancer xenograft models.[1] Its mechanism of action involves the direct targeting of Tumor Necrosis Factor (TNF), which disrupts the interaction with its receptor (TNF-R1) and subsequently inhibits the NF-κB signaling pathway.[1][2][3][4] This pathway is crucial for cancer cell survival, proliferation, and inflammation.[1] In contrast, oxaliplatin, a platinum-based chemotherapeutic, functions by forming DNA adducts that inhibit DNA replication and transcription, leading to cell death.[5] 5-Fluorouracil, another cornerstone of colorectal cancer treatment, acts as a thymidylate synthase inhibitor, disrupting the synthesis of DNA.[6]
The following tables summarize the quantitative data from various in vivo studies, providing a comparison of the antitumor activities of this compound, oxaliplatin, and 5-FU in HCT-116 human colorectal cancer xenograft models.
Table 1: Comparison of Tumor Growth Inhibition in HCT-116 Xenograft Model
| Compound | Dosage and Administration | Duration of Treatment | Tumor Growth Inhibition (%) vs. Control | Reference |
| This compound | 20 mg/kg, intraperitoneal, daily | 21 days | ~60% (estimated from tumor volume graphs) | [1] |
| Oxaliplatin | 5 mg/kg, intraperitoneal, daily | 24 days | Significant reduction in tumor volume | |
| Oxaliplatin | 2 mg/kg | 13 days | Significant reduction in tumor volume and weight | [7] |
| 5-Fluorouracil | Not specified | Not specified | Slower tumor growth rate compared to control | [8] |
Note: Direct comparison of percentage inhibition is challenging due to variations in experimental design across different studies. The data presented provides an overview of the reported efficacy.
Table 2: Effects on Molecular Markers in HCT-116 Xenograft Tumors
| Compound | Key Molecular Effects | Reference |
| This compound | Decreased expression of p-p65, Bcl-xL, XIAP, and Cyclin D1. Increased cleaved Caspase-3. | [1] |
| Oxaliplatin | Decreased expression of Ki-67 (proliferation marker). Increased cleaved PARP and ATF4 (apoptosis and ER stress markers). | [9][10] |
| 5-Fluorouracil | Downregulated signaling pathways associated with proliferation and survival. Upregulated apoptosis and autophagy pathways. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the in vivo xenograft studies cited in this guide.
This compound Xenograft Study Protocol
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Animal Model: Male BALB/c nude mice (athymic), typically 4-6 weeks old.
-
Tumor Implantation: Subcutaneous injection of HCT-116 cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., 50-100 mm³), approximately one week post-implantation.
-
Drug Administration: Mice are randomized into control and treatment groups. This compound is administered intraperitoneally at a concentration of 20 mg/kg daily. The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is monitored to assess toxicity.
-
Endpoint: The experiment is terminated after a predefined period (e.g., 21 days), and tumors are excised, weighed, and processed for further analysis (e.g., immunoblotting, immunohistochemistry).[1]
Standard-of-Care (Oxaliplatin/5-FU) Xenograft Study Protocol
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Animal Model: Male BALB/c nude mice or other immunodeficient strains.
-
Tumor Implantation: Subcutaneous injection of HCT-116 cells into the flank.
-
Treatment Initiation: Treatment starts once tumors are established.
-
Drug Administration:
-
Oxaliplatin: Administered intraperitoneally at doses ranging from 2 mg/kg to 5 mg/kg, with varying schedules (e.g., daily or intermittent).[5][7]
-
5-Fluorouracil: Often administered in combination with other agents like leucovorin. Dosing and schedule can vary significantly depending on the study design.[11][12]
-
-
Monitoring: Similar to the this compound protocol, tumor volume and body weight are monitored throughout the study.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound
The primary mechanism of this compound's anticancer effect is through the inhibition of the TNF-α/NF-κB signaling cascade. The following diagram illustrates this pathway.
Caption: this compound inhibits the NF-κB pathway by binding to TNF-α.
Experimental Workflow for In Vivo Xenograft Model
The diagram below outlines the typical workflow for evaluating the efficacy of an anticancer compound using a xenograft mouse model.
Caption: Standard workflow for a preclinical anticancer xenograft study.
References
- 1. This compound Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth [frontiersin.org]
- 4. This compound Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Chemotherapy in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
A Comparative Analysis of Roburic Acid from Diverse Natural Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of roburic acid derived from its primary natural sources: oak galls and plants of the Gentiana genus. While direct comparative studies on yield and purity are limited in the current literature, this document synthesizes available data on its biological activity and outlines detailed experimental protocols for its evaluation.
Data Presentation: A Comparative Look at Biological Efficacy
This compound has demonstrated significant anti-inflammatory and anticancer properties. Its efficacy, particularly against colorectal cancer, has been quantified in several studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human colorectal cancer cell lines, providing a basis for comparing its cytotoxic and anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HCT-116 | Colorectal Carcinoma | 3.90 | 15.91 |
| HCT-15 | Colorectal Adenocarcinoma | 4.77 | Not Reported |
| HT29 | Colorectal Adenocarcinoma | 5.35 | 8.25 |
| DLD-1 | Colorectal Adenocarcinoma | Not Reported | 13.53 |
| Colo205 | Colorectal Adenocarcinoma | 14.54 | Not Reported |
Natural Sources and Yields: An Overview
This compound is a tetracyclic triterpenoid found in distinct natural sources.[1]
-
Gentiana Species: this compound has been isolated from plants of the Gentiana genus, notably Gentiana macrophylla and Gentiana dahurica.[1] A study on Gentiana macrophylla revealed that the roots of the plant have a higher concentration of triterpenoids, including this compound, compared to other parts of the plant.
Experimental Protocols: Methodologies for Key Experiments
For researchers investigating the biological activities of this compound, the following are detailed protocols for commonly employed assays.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and appropriate controls.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.
Clonogenic Assay
This in vitro cell survival assay evaluates the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a cytotoxic agent.
Procedure:
-
Cell Seeding: Seed a low and precise number of cells into a 6-well plate or culture dish.
-
Treatment: Treat the cells with this compound at various concentrations.
-
Incubation: Incubate the plates for a period of 1-3 weeks to allow for colony formation. The medium should be changed periodically.
-
Fixation and Staining: After the incubation period, wash the colonies with phosphate-buffered saline (PBS), fix them with a solution such as methanol or a mixture of methanol and acetic acid, and then stain with a dye like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
NF-κB Luciferase Reporter Assay
This assay is used to measure the activity of the NF-κB signaling pathway.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light produced upon the addition of a substrate.
Procedure:
-
Cell Transfection: Transfect the target cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound at different concentrations.
-
Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Normalization and Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the NF-κB activity in this compound-treated cells to the control cells.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound.
References
In Silico Docking Analysis of Roburic Acid: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the in silico docking performance of roburic acid against various protein targets implicated in cancer and inflammation. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited docking studies are provided. Visualizations of key signaling pathways and a general experimental workflow are included to facilitate understanding.
Comparative Docking Performance of this compound
In silico docking studies have explored the binding affinity of this compound for a range of protein targets, primarily in the context of its anti-cancer and anti-inflammatory properties. The following tables summarize the binding energies of this compound and compare them with known inhibitors for the same targets. Binding energy is a measure of the strength of the interaction between a ligand (this compound or a known inhibitor) and its target protein; more negative values typically indicate a stronger binding affinity.
Lung Cancer Targets
A study utilizing network pharmacology and molecular docking identified several potential targets of this compound in lung cancer. The docking results, obtained using AutoDock Tools, revealed good binding affinity for seven key proteins.[1]
| Target Protein | PDB ID | This compound Binding Energy (kcal/mol) | Known Inhibitor | Known Inhibitor Binding Energy (kcal/mol) |
| Prostaglandin-Endoperoxide Synthase 2 (PTGS2/COX-2) | 3NT1 | -6.27[1] | Celecoxib | -10.83 |
| Aromatase (CYP19A1) | 6UZE | -7.94[1] | Letrozole | -4.109 |
| Prostaglandin-Endoperoxide Synthase 1 (PTGS1/COX-1) | 6Y3C | -8.13[1] | Ibuprofen | -7.65 to -8.93 |
| Androgen Receptor (AR) | Not Specified | Not Specified | Bicalutamide | -9.19 |
| Cytochrome P450 17A1 (CYP17A1) | Not Specified | Not Specified | Abiraterone | -14.5 |
| Prostaglandin E Synthase (PTGES) | Not Specified | Not Specified | Dinoprostone | Not available in searched literature |
| Steroid 5-alpha-reductase 1 (SRD5A1) | Not Specified | Not Specified | Dutasteride | Not available in searched literature |
Colorectal Cancer Targets
In silico studies have also predicted that this compound may interact with several proteins relevant to colorectal cancer, exhibiting competitive binding affinity when compared to reference inhibitors.[2][3] While the specific binding energies for this compound against these targets were not explicitly provided in the available literature, the qualitative assessment suggests its potential as an inhibitor.
| Target Protein | Known Inhibitor | Known Inhibitor Binding Energy (kcal/mol) |
| Carbonic Anhydrase II (CAII) | Acetazolamide | Not available in searched literature |
| Carboxylesterase 1 (CES1) | Orlistat | Not available in searched literature |
| Epidermal Growth Factor Receptor (EGFR) | Erlotinib | -7.3 to -9.01[4][5] |
| Phospholipase A2 Group IIA (PLA2G2A) | LY315920 | Not available in searched literature |
Experimental Protocols: Molecular Docking
The in silico docking studies of this compound have primarily utilized AutoDock software. The general workflow for such a study is outlined below.
General Docking Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Guide to Roburic Acid and Other NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of roburic acid on the Nuclear Factor-kappa B (NF-κB) signaling pathway, benchmarked against other well-established inhibitors. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying NF-κB-mediated cellular processes.
Mechanism of Action and Performance Comparison
This compound, a tetracyclic triterpene acid, demonstrates a unique mechanism for inhibiting the NF-κB pathway. It directly binds to Tumor Necrosis Factor (TNF), preventing its interaction with the TNF receptor 1 (TNF-R1)[1][2][3][4]. This action blocks the initiation of the signaling cascade that leads to NF-κB activation. In contrast, other commonly used NF-κB inhibitors target downstream components of the pathway.
Here, we compare this compound to three such inhibitors: Parthenolide, BAY 11-7082, and MG-132.
| Inhibitor | Target | Mechanism of Action | IC50 (NF-κB Inhibition) |
| This compound | TNF | Binds to TNF, preventing its interaction with TNF-R1, thereby inhibiting downstream signaling to NF-κB.[1][2][3][4] | Not explicitly reported in the reviewed literature. However, it demonstrates a concentration-dependent inhibition of TNF-induced NF-κB activation.[5] |
| Parthenolide | IκB Kinase (IKK) complex | Directly inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm.[6][7][8] | ~5 µM |
| BAY 11-7082 | IκBα phosphorylation | Irreversibly inhibits TNFα-induced phosphorylation of IκBα, thus preventing the release and nuclear translocation of NF-κB.[1][9][10] | 10 µM for TNFα-induced IκBα phosphorylation.[1] |
| MG-132 | 26S Proteasome | A potent and reversible proteasome inhibitor that prevents the degradation of ubiquitin-conjugated proteins, including phosphorylated IκBα. This leads to the accumulation of p-IκBα and sequestration of NF-κB in the cytoplasm.[11] | 3 µM for NF-κB activation.[11] |
Visualizing the Inhibition of the NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for this compound and the comparative inhibitors.
Caption: NF-κB pathway inhibitors and their respective targets.
Experimental Protocols for Validating NF-κB Inhibition
To rigorously assess the inhibitory effect of compounds like this compound on the NF-κB pathway, a series of well-established experimental protocols are employed. The following is a general workflow for such a validation study.
Caption: A typical experimental workflow for validating NF-κB inhibitors.
Detailed Experimental Methodologies
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Seeding: Plate cells (e.g., 293T or specific cancer cell lines) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, pre-treat the cells with varying concentrations of the inhibitor (e.g., this compound) for 1-4 hours. Subsequently, stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNFα or 1 µg/mL LPS) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blotting for Phosphorylated IκBα and p65
This method detects the phosphorylation status of key NF-κB signaling proteins.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with the inhibitor for 1-4 hours, followed by stimulation with an activator (e.g., 10 ng/mL TNFα) for a short duration (e.g., 15-30 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for p65 Nuclear Translocation
This technique visualizes the subcellular localization of the NF-κB p65 subunit.
-
Cell Seeding and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the inhibitor and activator as described for Western blotting.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block non-specific binding with 1% BSA in PBS for 30 minutes. Incubate the cells with a primary antibody against p65 overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on glass slides and visualize the cells using a fluorescence microscope. The translocation of p65 is indicated by the co-localization of the p65 signal (green) with the nuclear signal (blue).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation: Following cell treatment, prepare nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm specificity.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of an NF-κB-DNA complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Suppresses NO and IL-6 Production via Targeting NF-κB and MAPK Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Roburic Acid: A Potent Anti-Inflammatory and Anticancer Agent
A comprehensive review of the biological activities of Roburic Acid (RA), a tetracyclic triterpenoid, reveals significant potential as a scaffold for drug development, particularly in the realms of oncology and inflammatory diseases. However, a comparative analysis of its derivatives is currently hampered by a notable lack of publicly available research on their synthesis and biological evaluation.
This guide provides a detailed overview of the known biological activities of this compound, supported by experimental data and methodologies, to serve as a foundational resource for researchers, scientists, and drug development professionals. While the primary focus remains on the parent compound due to the scarcity of data on its derivatives, the information presented herein establishes a benchmark for future comparative studies.
Anti-Cancer Activity of this compound
This compound has demonstrated significant antiproliferative effects against a variety of cancer cell lines, with a particularly notable activity against colorectal cancer cells.[1][2][3][4][5] Its mechanism of action is primarily cytostatic, inhibiting cancer cell proliferation rather than inducing direct cytotoxicity.[1][3][4][5]
Quantitative Data: In Vitro Anticancer Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| DLD-1 | Colorectal Adenocarcinoma | 24 | 18.3 ± 1.5 | [1] |
| 72 | 12.7 ± 1.1 | [1] | ||
| HT-29 | Colorectal Adenocarcinoma | 24 | 25.4 ± 2.1 | [1] |
| 72 | 15.8 ± 1.3 | [1] | ||
| HCT-116 | Colorectal Carcinoma | 24 | 22.1 ± 1.8 | [1] |
| 72 | 19.5 ± 1.6 | [1] | ||
| PC-3 | Prostate Adenocarcinoma | 24 | 35.2 ± 2.9 | [1] |
| 72 | 28.4 ± 2.3 | [1] | ||
| BxPC-3 | Pancreatic Adenocarcinoma | 24 | 41.5 ± 3.4 | [1] |
| 72 | 33.1 ± 2.7 | [1] |
Anti-Inflammatory Activity of this compound
This compound exhibits potent anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6).[3]
Quantitative Data: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Cell Line | IC50 (µM) | Reference |
| COX-1 Inhibition | - | 5 | [6] |
| COX-2 Inhibition | - | 9 | [6] |
Mechanism of Action: Targeting Key Signaling Pathways
The primary mechanism underlying the anti-cancer and anti-inflammatory effects of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3][5] this compound has been shown to directly bind to Tumor Necrosis Factor-alpha (TNF-α), preventing its interaction with its receptor (TNF-R1) and thereby blocking the downstream activation of NF-κB.[5]
The inhibition of NF-κB signaling leads to the downregulation of various target genes that are crucial for cancer cell survival, proliferation, and inflammation.
Caption: this compound's Inhibition of the NF-kB Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells were then treated with various concentrations of this compound (typically ranging from 1 to 100 µM) and incubated for 24 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of viability against the concentration of this compound.[1]
NF-κB Reporter Assay
-
Cell Transfection: Cells were transiently transfected with an NF-κB luciferase reporter plasmid.
-
Treatment: After 24 hours, the transfected cells were pre-treated with different concentrations of this compound for 1 hour.
-
Stimulation: The cells were then stimulated with TNF-α (typically 10 ng/mL) for 6 hours to induce NF-κB activation.
-
Luciferase Assay: The cells were lysed, and the luciferase activity was measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The relative luciferase activity was calculated and normalized to the protein concentration. The inhibitory effect of this compound on NF-κB activation was determined by comparing the luciferase activity in treated cells to that in TNF-α-stimulated control cells.[1]
Caption: General Experimental Workflow for In Vitro Analysis.
Future Directions
The promising biological activities of this compound underscore the urgent need for further research into its derivatives. The synthesis and evaluation of a diverse library of this compound analogues could lead to the identification of compounds with enhanced potency, improved pharmacokinetic profiles, and greater selectivity. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of next-generation this compound-based therapeutics for the treatment of cancer and inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of this compound: In Vitro and In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of this compound: In Vitro and In Silico Investigation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Roburic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of roburic acid, a naturally occurring tetracyclic triterpenoid. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste management regulations.
Key Safety and Logistical Information
This compound is generally not classified as a hazardous substance.[1] However, it is imperative to handle all laboratory chemicals with care and to follow established safety protocols. Before proceeding with disposal, consult your institution's specific safety guidelines and waste management procedures.
Quantitative Data on this compound
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₂ | [1][2][3] |
| Molecular Weight | 440.7 g/mol | [2][3][4] |
| Appearance | White crystalline powder | [1][5] |
| Melting Point | >181°C (decomposes) | [1][5] |
| Solubility | Insoluble in water. Soluble in methanol, chloroform, petroleum ether, n-hexane, and ethyl acetate. Soluble in DMSO (≥20 mg/mL). | [1][3] |
| pKa (Predicted) | 4.73 ± 0.10 | [1] |
| Storage | Store at -20°C in a dry, dark place. | [3][4] |
Disposal Protocol for this compound
The following step-by-step process outlines the recommended procedure for the disposal of non-hazardous solid chemical waste such as this compound. This protocol is based on general laboratory safety guidelines and should be adapted to comply with local and institutional regulations.
Step 1: Hazard Assessment and Waste Identification
-
Confirm Classification : Verify that the this compound waste is not mixed with any hazardous materials. If it is contaminated with a hazardous substance, it must be treated as hazardous waste.
-
Segregation : It is crucial to segregate non-hazardous waste from hazardous waste to prevent unnecessary and costly disposal procedures.[6] Combining non-hazardous materials with hazardous waste requires the entire mixture to be disposed of as hazardous.[6]
Step 2: Containerization and Labeling
-
Select Appropriate Container : Place the solid this compound waste in a well-sealed, durable container to prevent leaks or spills.
-
Label Clearly : Label the container clearly as "Non-Hazardous Waste" and identify the contents ("this compound"). Proper labeling is essential for waste handlers.
Step 3: Final Disposal
-
Consult Institutional Guidelines : Before final disposal, always consult your institution's Environmental Health and Safety (EHS) department for their specific procedures for non-hazardous solid waste.
-
Landfill Disposal : In most cases, solid, non-hazardous chemicals that are not suitable for drain disposal can be disposed of in a sanitary landfill.[7] Do not place chemical waste in regular laboratory trash cans that will be handled by custodial staff.[7] Transport the sealed and labeled container directly to the designated dumpster or waste collection area as instructed by your institution.[7]
-
Avoid Drain Disposal : As this compound is insoluble in water, it should not be disposed of down the drain.[1] Drain disposal is typically reserved for small quantities of water-soluble, non-hazardous liquids.[7][8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C30H48O2 | CID 12315005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | 6812-81-3 [chemicalbook.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. sfasu.edu [sfasu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Roburic Acid
Essential Safety and Handling Guide for Roburic Acid
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Given the conflicting safety information available, a cautious approach is strongly recommended to ensure personnel safety. While one Safety Data Sheet (SDS) classifies this compound as non-hazardous, another advises avoiding skin and eye contact.[1][2] Therefore, the following procedures incorporate protective measures to mitigate any potential risks.
Physicochemical and Safety Data
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₂ |
| Molecular Weight | 440.7 g/mol |
| Appearance | White crystalline powder |
| Melting Point | >181°C (decomposes) |
| Solubility | Insoluble in water. Soluble in methanol, chloroform, petroleum ether, n-hexane, ethyl acetate, and DMSO (≥44.1 mg/mL).[1][3] |
| Storage | Store at 4°C in a sealed container, away from moisture and light.[4][5] |
| Safety Precaution | Avoid contact with skin and eyes.[1] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary items and potential ignition sources.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear nitrile or latex gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling large quantities of the powder outside of a fume hood, a dust mask or respirator may be necessary.
3. Handling Procedure:
-
Weighing: When weighing the solid, do so in a fume hood or on a balance with a draft shield to minimize the dispersion of dust.
-
Dissolving: To prepare a solution, add the solvent to the this compound powder slowly. If using DMSO, be aware that it can enhance the absorption of other chemicals through the skin.[5]
-
General Handling: Avoid direct contact with the solid and its solutions. Use spatulas and other appropriate tools for transfer.
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills of the powder, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Disposal Plan
Proper disposal of this compound and its containers is crucial to ensure environmental safety and regulatory compliance.
-
Waste Characterization: Although one source indicates this compound is non-hazardous, it is prudent to handle the waste as chemical waste.[2]
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weigh boats, paper) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions of this compound in a labeled, sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. Once clean, containers can be disposed of according to institutional guidelines.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
